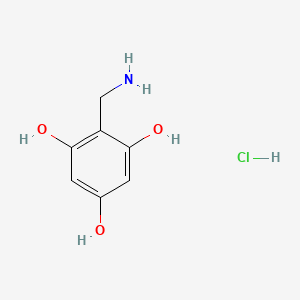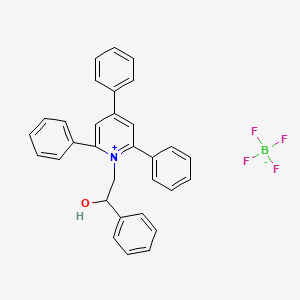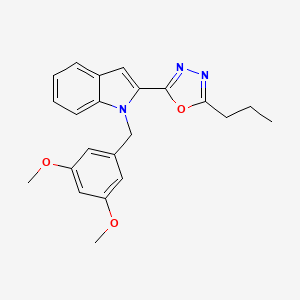
2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole is a complex organic compound that features a unique structure combining an indole core with an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the oxadiazole ring. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the 3,5-dimethoxybenzyl Group: This step involves the alkylation of the indole nitrogen with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with appropriate reagents like hydrazine and carbon disulfide, followed by oxidation to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydrogenated aromatic rings.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Biological Studies: Used in studies exploring its effects on cell cycle regulation and apoptosis.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: Explored for its electronic properties and potential use in organic electronics.
Mechanism of Action
The mechanism of action of 2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole involves its interaction with cellular targets such as tubulin. By binding to the colchicine site on tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis . This mechanism is similar to that of other antimitotic agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: Another compound that binds to the colchicine site on tubulin and inhibits its polymerization.
Paclitaxel: A microtubule-stabilizing agent that promotes tubulin polymerization.
Vincristine: A vinca alkaloid that inhibits microtubule formation.
Uniqueness
2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole is unique due to its combined indole and oxadiazole structure, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization through a mechanism similar to colchicine, yet with potentially different pharmacokinetics and toxicity profiles, makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-4-7-21-23-24-22(28-21)20-12-16-8-5-6-9-19(16)25(20)14-15-10-17(26-2)13-18(11-15)27-3/h5-6,8-13H,4,7,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCZJHDZAHAZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-ethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2441975.png)
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2441976.png)

![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/new.no-structure.jpg)
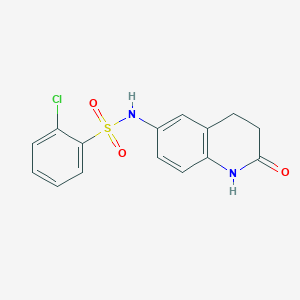
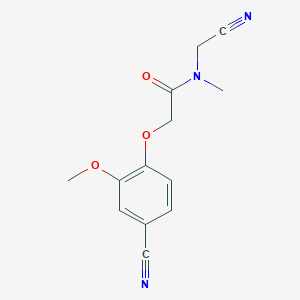
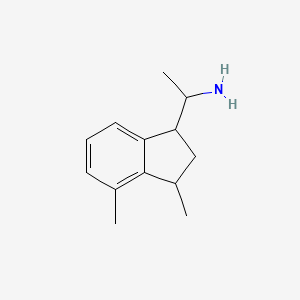

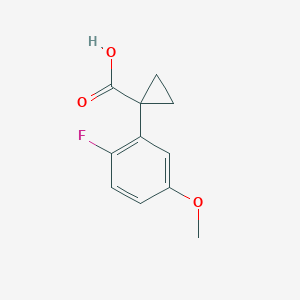
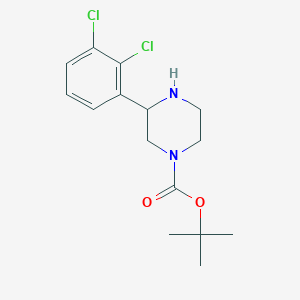
![N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide](/img/structure/B2441989.png)
